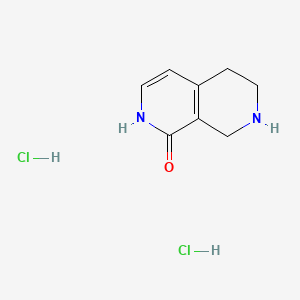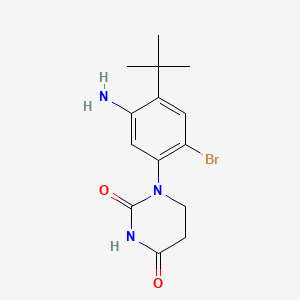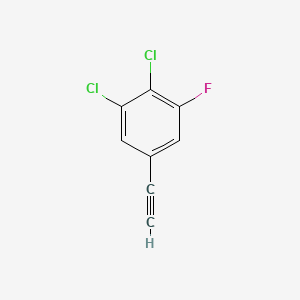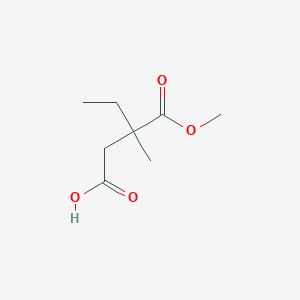
3-Methyl-3-(methyl carboxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a branched-chain fatty acid that is commonly found in various natural sources and is used in different industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-(methyl carboxy)pentanoic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of 3-methylpentane using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Hydrolysis of Nitriles: The hydrolysis of 3-methylpentanenitrile in the presence of an acid or base catalyst can yield 3-methylvaleric acid.
Carboxylation of Grignard Reagents: The reaction of 3-methylpentylmagnesium bromide with carbon dioxide (CO2) followed by acid hydrolysis produces 3-methylvaleric acid.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 3-methylpentane using catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(methyl carboxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction using agents like lithium aluminum hydride (LiAlH4) can convert it to alcohols.
Substitution: It can undergo nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAH).
Catalysts: Acid or base catalysts for hydrolysis reactions.
Major Products Formed
Scientific Research Applications
3-Methyl-3-(methyl carboxy)pentanoic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-3-(methyl carboxy)pentanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: It may affect signal transduction pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
3-Methyl-3-(methyl carboxy)pentanoic acid can be compared with other similar carboxylic acids:
Valeric Acid: Similar structure but lacks the methyl group at the third position.
Isovaleric Acid: Has a different branching pattern with the methyl group at the second position.
Hexanoic Acid: Has a longer carbon chain without branching.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-methoxycarbonyl-3-methylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-4-8(2,5-6(9)10)7(11)12-3/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
VMGDCNRPLRPMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
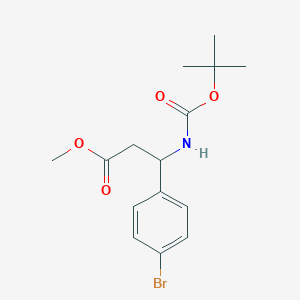
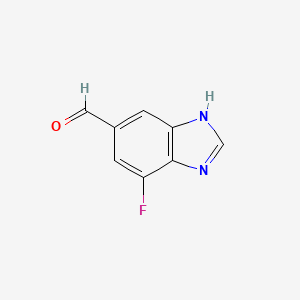
![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
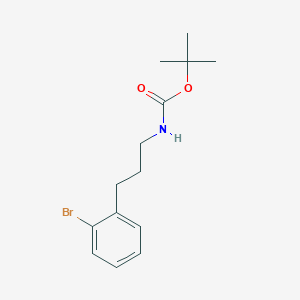
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
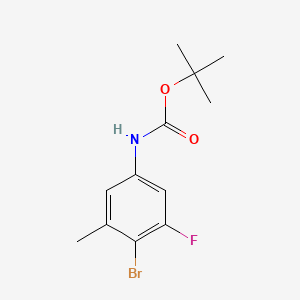
![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
